N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine
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Overview
Description
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is a compound that features a thiophene ring and a thiolan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolan-3-amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of various amine derivatives.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: This compound is structurally similar and is used in the synthesis of various derivatives.
2-Thiopheneacetaldehyde: Another related compound used as an intermediate in organic synthesis.
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is unique due to the presence of both a thiophene ring and a thiolan-3-amine group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15NS2 |
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Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2 |
InChI Key |
JYLSAHIYIPZDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCC2=CC=CS2 |
Origin of Product |
United States |
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